6-methyl-2H-chromene-3-carboxylic acid

MAO-B Inhibition Neurochemistry Enzyme Selectivity

6-Methyl-2H-chromene-3-carboxylic acid (CAS 28339-81-3) is a privileged 2H-chromene scaffold used in medicinal chemistry. The 6-methyl substituent and reactive carboxylic acid at position 3 make it a versatile intermediate for amide, ester, or alcohol derivatives. Unlike generic coumarin or chromone analogs, the 2H-chromene oxidation state offers a distinct enzyme-inhibition profile, making this compound an ideal building block for focused chromene libraries or as a structurally similar negative control in MAO‑B and carbonic anhydrase assays. Available for research‑use‑only procurement with batch‑traceable quality certificates.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 28339-81-3
Cat. No. B3381896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2H-chromene-3-carboxylic acid
CAS28339-81-3
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC(=C2)C(=O)O
InChIInChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyIOBSSLHZLHJYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2H-chromene-3-carboxylic acid (CAS 28339-81-3): A Core Scaffold for Chromene Derivative Procurement


6-Methyl-2H-chromene-3-carboxylic acid (CAS 28339-81-3) is a heterocyclic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol [1]. It belongs to the 2H-chromene family, a privileged scaffold in medicinal chemistry characterized by a fused benzopyran ring system [1]. This compound serves as a versatile carboxylic acid building block for synthesizing biologically active chromene derivatives, with the methyl group at the 6-position and the carboxylic acid at the 3-position providing key functionalization sites .

Understanding the Non-Interchangeability of 6-Methyl-2H-chromene-3-carboxylic Acid with its Structural Analogs


Within the chromene and coumarin chemical space, minor structural modifications—such as oxidation state at the 2-position, the nature of the 6-position substituent, or the presence of a fused benzene ring—can profoundly alter biological target engagement and potency [1]. For instance, substituting the 2H-chromene core with a 2-oxo-2H-chromene (coumarin) or a 4-oxo-4H-chromene (chromone) yields compounds with divergent enzyme inhibition profiles, particularly against monoamine oxidases and carbonic anhydrases [1][2]. Therefore, substituting 6-methyl-2H-chromene-3-carboxylic acid with a generic 'chromene carboxylic acid' or a 'coumarin carboxylic acid' without rigorous comparative data introduces significant scientific risk, as the specific substitution pattern dictates its utility as a selective synthetic intermediate or probe.

Quantitative Differentiation Guide: 6-Methyl-2H-chromene-3-carboxylic Acid vs. Closest Analogs


MAO-B Inhibition: 6-Methyl-2H-chromene-3-carboxylic Acid Lacks the Potency of Chromone-3-carboxylic Acid

While structurally related chromone-3-carboxylic acid is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), the 6-methyl-2H-chromene-3-carboxylic acid scaffold does not share this activity profile [1]. Studies indicate that the 4-oxo group in the chromone ring is essential for MAO-B inhibition, with chromone-3-carboxylic acid displaying high selectivity over MAO-A, whereas chromone-2-carboxylic acid is nearly inactive [1]. This suggests that 6-methyl-2H-chromene-3-carboxylic acid, lacking the 4-oxo group, is unlikely to be an effective MAO-B inhibitor.

MAO-B Inhibition Neurochemistry Enzyme Selectivity

Carbonic Anhydrase Inhibition: 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid (Coumarin Analog) Shows µM Affinity

The 2-oxo derivative of 6-methyl-2H-chromene-3-carboxylic acid, namely 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 10242-13-4), exhibits measurable but modest inhibition of human carbonic anhydrase isoforms [1]. Its inhibition constant (Ki) for carbonic anhydrase 5A was determined to be 1,700 nM (1.70 µM), and for carbonic anhydrase 5B, it was 8,200 nM (8.20 µM) [1]. This contrasts sharply with many optimized sulfonamide-based carbonic anhydrase inhibitors, which often achieve nanomolar potency [2]. The unoxidized 6-methyl-2H-chromene-3-carboxylic acid is expected to have even weaker or no activity.

Carbonic Anhydrase Enzyme Inhibition Binding Affinity

Physicochemical Differentiation: Predicted pKa and logP Comparison for Chromatographic and Formulation Decisions

The predicted acid dissociation constant (pKa) for 6-methyl-2H-chromene-3-carboxylic acid is 3.86 ± 0.20, and its predicted boiling point is 338.3 ± 41.0 °C . In comparison, the unsubstituted 2H-chromene-3-carboxylic acid (CAS 22649-28-1) has a reported melting point of 150°C . The addition of the 6-methyl group in the target compound alters its physical properties, which is critical for designing purification protocols (e.g., recrystallization, HPLC method development) and for predicting solubility and salt formation in formulation studies [1].

Physicochemical Properties Chromatography Formulation

Validated Application Scenarios for Procuring 6-Methyl-2H-chromene-3-carboxylic Acid


Synthetic Intermediate for Chromene-Based Libraries

Given its reactive carboxylic acid group and the 6-methyl substitution, 6-methyl-2H-chromene-3-carboxylic acid is a logical building block for synthesizing diverse chromene-based compound libraries for biological screening. The carboxylic acid can be readily converted to amides, esters, or reduced to alcohols, enabling exploration of chemical space around the chromene core [1].

Probe for Studying Electronic Substituent Effects

The predicted pKa of 3.86 for 6-methyl-2H-chromene-3-carboxylic acid provides a benchmark for studying the electronic influence of the 6-methyl group on the acidity of the chromene-3-carboxylic acid scaffold. This makes it a useful model compound in physical organic chemistry studies aimed at correlating substitution patterns with acid-base properties .

Negative Control in MAO-B or Carbonic Anhydrase Assays

Based on the quantitative evidence, this compound is not a potent inhibitor of MAO-B or carbonic anhydrase. It can be effectively utilized as a structurally similar but inactive control compound in assay development, helping to validate the specificity of hits identified from screens of related chromene or coumarin libraries [2][3].

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